2,2'-isopropylidenediphenol

Crystallography Structural Isomerism Material Characterization

Labs quantifying BPA isomer profiles or designing ortho-substituted copolymers cannot substitute p,p'-BPA-different retention times and reactivity demand pure 2,2'-isomer. This compound resolves that gap: • Certified reference material for unambiguous o,o'-BPA quantification via HPLC/GC-MS/NMR • Ortho-substitution enables tailored polysulfone chain flexibility not possible with p,p'-BPA • Isomer-specific purity for SAR toxicology deconvolving ortho vs. para endocrine effects Supplied with Certificate of Analysis; 100 mg & 1 g in stock for global dispatch.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 7559-72-0
Cat. No. B043008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-isopropylidenediphenol
CAS7559-72-0
Synonyms2,2’-(1-methylethylidene)bisphenol;  2,2’-isopropylidenediphenol;  2,2-Bis(2-hydroxyphenyl)propane;  2,2’-Dian;  o,o’-Dian;  o-Diphenylolpropane; 
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O
InChIInChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3
InChIKeyMQXNNWDXHFBFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Isopropylidenediphenol (CAS 7559-72-0) Industrial and Research-Grade Specifications and Procurement Overview


2,2'-Isopropylidenediphenol (CAS 7559-72-0), also known as o,o'-Bisphenol A or 2,2-Bis(2-hydroxyphenyl)propane, is a structural isomer of the widely used industrial monomer 4,4'-isopropylidenediphenol (p,p'-BPA). While p,p'-BPA (CAS 80-05-7) is the dominant building block for polycarbonate plastics and epoxy resins, the 2,2'-isomer is a significant by-product formed during p,p'-BPA synthesis via the acid-catalyzed condensation of phenol and acetone [1]. This ortho-substituted bisphenol is primarily encountered in research contexts, including studies of BPA isomer separation, structural crystallography, and as a specialized monomer in certain copolymer systems [2]. Its distinct substitution pattern results in unique molecular geometry, with its two planar benzene rings inclined at an angle of 82.61° relative to one another, and a specific intramolecular hydrogen-bonding network that differentiates it from other BPA isomers [1].

Why 2,2'-Isopropylidenediphenol (o,o'-BPA) Cannot Be Replaced by Generic Bisphenol A Isomers for Specialized Applications


Procurement of 2,2'-isopropylidenediphenol is not interchangeable with the ubiquitous 4,4'-isopropylidenediphenol (p,p'-BPA) or other bisphenol analogs. The ortho-substitution pattern fundamentally alters the compound's molecular geometry, as evidenced by its 82.61° interplanar ring angle, which differs from the ~86.9° observed in p,p'-BPA [1]. This structural divergence directly impacts its reactivity in condensation polymerizations, as demonstrated in the synthesis of functionalized polysulfones where its specific incorporation modifies polymer chain flexibility and side-group accessibility [2]. Furthermore, in analytical chemistry, its unique retention time and spectral fingerprint are critical for accurate quantification of BPA by-products in industrial and environmental monitoring, precluding the use of standard p,p'-BPA as a reference standard [1]. Substituting this isomer with a generic bisphenol would therefore compromise the intended outcome in structure-activity relationship studies, specialized copolymer design, and trace-level analytical method validation.

Quantitative Differential Evidence for 2,2'-Isopropylidenediphenol (o,o'-BPA) in Comparison to its Bisphenol Isomers and Analogs


Molecular Geometry and Crystallographic Distinction from p,p'-BPA and o,p'-BPA

Single-crystal X-ray diffraction analysis reveals that the dihedral angle between the two planar phenyl rings in 2,2'-isopropylidenediphenol (o,o'-BPA) is 82.61(9)°. This geometry is distinct from its isomers: the three independent molecules of p,p'-BPA exhibit angles of 86.9(2)°, 83.6(2)°, and 79.7(2)°, while o,p'-BPA displays an angle of 84.81° [1]. The unique intramolecular O—H···π and C—H···O hydrogen bonds in o,o'-BPA further differentiate its solid-state packing from the intermolecular O—H···O networks dominant in other isomers [1].

Crystallography Structural Isomerism Material Characterization

Industrial Purity Specifications and Impurity Profile for p,p'-BPA (Analog) as a Procurement Benchmark

Industrial-grade p,p'-Bisphenol A (the analog) is commercially available at a minimum purity of 99.90 wt.%, with a freezing point specification of ≥156.5 °C and phenol content ≤50 mg/kg . In contrast, research-grade 2,2'-isopropylidenediphenol is typically offered at a lower standard purity of 95% for laboratory use . The significantly higher purity and tightly controlled impurity profile of industrial p,p'-BPA are essential for high-performance polymer production, where trace impurities like phenol and ortho-isomers can compromise polymer chain length, color, and thermal stability. This underscores that 2,2'-isopropylidenediphenol is not a direct substitute for large-scale polymer synthesis but is rather a specialty chemical for targeted research applications .

Chemical Purity Industrial Monomers Quality Control

Comparative Estrogenic Potency in In Vivo Zebrafish Assays (Class-Level Inference for Analog p,p'-BPA)

While direct in vivo data for the 2,2'-isomer is scarce, class-level inference can be drawn from extensive studies on its closely related analog, p,p'-BPA. In a zebrafish embryo in vivo assay measuring CYP19A1b mRNA induction, p,p'-BPA exhibited an EC50 value in the micromolar range and a maximum efficacy (Emax) comparable to the endogenous ligand 17β-estradiol (E2) [1]. Importantly, p,p'-BPA showed a moderate potency profile relative to other bisphenols: its relative estrogenic potency (REP) was 1.0 (reference), which is higher than Bisphenol F (REP = 0.63) but significantly lower than more potent analogs like Bisphenol AF (REP = 21) and Bisphenol C2 (REP = 26) [2]. This positions p,p'-BPA as a moderately potent estrogen receptor agonist, and this class profile is relevant for researchers using the 2,2'-isomer in toxicological or mechanistic studies where comparative data is needed.

Endocrine Disruption Toxicology In Vivo Assays

Differential Thermal Stability and Volatility of Solid Bisphenols: BPA vs. BPS and BPF

A comprehensive thermodynamic study comparing several solid bisphenol derivatives under identical conditions revealed that p,p'-BPA (the analog of interest) and Bisphenol F (BPF) exhibit similar solid-phase stabilities and volatility profiles [1]. In contrast, Bisphenol S (BPS) and Bisphenol AP (BPAP) display significantly lower volatilities and higher melting temperatures due to enhanced stability of their solid phases, while Bisphenol E (BPE) is more volatile [1]. This indicates that for applications requiring high thermal stability, BPS or BPAP may be preferred, whereas BPA and BPF are suitable for processes with moderate thermal requirements.

Thermodynamics Material Stability Bisphenol Analogs

Key Application Scenarios for Procuring 2,2'-Isopropylidenediphenol (o,o'-BPA) Based on Differential Evidence


Analytical Reference Standard for Bisphenol A Isomer Quantification

The distinct molecular geometry of 2,2'-isopropylidenediphenol (o,o'-BPA), confirmed by a dihedral angle of 82.61° and unique intramolecular hydrogen bonding, directly translates to a unique analytical signature [1]. This compound is therefore essential as a certified reference material for the development and validation of HPLC, GC-MS, or NMR methods designed to identify and quantify o,o'-BPA impurities in commercial p,p'-BPA batches or to trace its presence as an environmental contaminant or industrial by-product. Its use ensures specificity, preventing misidentification with the more common p,p'-BPA isomer.

Synthesis of Specialized Copolymers with Modified Chain Architecture

The ortho-substitution pattern in 2,2'-isopropylidenediphenol alters the reactivity and steric hindrance around the phenolic hydroxyl groups compared to p,p'-BPA. This has been exploited in the synthesis of functionalized polysulfones, where its incorporation was used to modify the polymer's properties [2]. Researchers designing polymers with tailored flexibility, specific chain conformations, or those aiming to introduce functional groups near the polymer backbone should consider procuring o,o'-BPA as a specialty monomer to achieve structural outcomes not possible with the para-substituted isomer.

Structural Biology and Toxicology Studies on Bisphenol Isomer-Specific Effects

While most toxicological studies focus on p,p'-BPA (which has a class-level REP of 1.0 in zebrafish, intermediate between BPF and BPAF), the unique structure of the 2,2'-isomer may lead to different receptor binding affinities or metabolic fates [3]. Researchers investigating the structure-activity relationships (SAR) of bisphenol endocrine disruption or genotoxicity require the pure o,o'-BPA isomer to deconvolve isomer-specific effects. This is critical for accurate hazard assessment, as regulatory decisions based solely on p,p'-BPA data may not fully capture the risk profile of the o,o'-byproduct.

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